molecular formula C10H9KN2O4S2 B12679444 Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate CAS No. 67617-39-4

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate

Cat. No.: B12679444
CAS No.: 67617-39-4
M. Wt: 324.4 g/mol
InChI Key: KQOCXOAFBZCYRF-UHFFFAOYSA-M
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Description

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate is a chemical compound with the molecular formula C10H9KN2O4S2 and a molecular weight of 324.418 g/mol . This compound is known for its unique structure, which includes a phenyl group, a thioxoimidazolidine ring, and a methanesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate typically involves the reaction of 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thioimidazolidine derivatives.

    Substitution: The methanesulphonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate can be compared with similar compounds such as:

    Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-sulphonate: Similar structure but different functional group.

    Sodium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate: Similar structure but different cation.

    5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonic acid: The parent acid form of the compound.

The uniqueness of this compound lies in its specific potassium salt form, which can influence its solubility, reactivity, and overall chemical behavior .

Properties

CAS No.

67617-39-4

Molecular Formula

C10H9KN2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

potassium;(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonate

InChI

InChI=1S/C10H10N2O4S2.K/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/q;+1/p-1

InChI Key

KQOCXOAFBZCYRF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)[O-].[K+]

Origin of Product

United States

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